5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(1H-indol-6-yl)furan-2-carboxamide
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Overview
Description
5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(1H-indol-6-yl)furan-2-carboxamide is a complex organic compound that features a unique combination of pyrimidine, indole, and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(1H-indol-6-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrimidine Moiety: The pyrimidine ring is synthesized by condensing β-dicarbonyl compounds with amines under acidic or basic conditions.
Sulfanylation: The pyrimidine derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Furan Ring Formation: The furan ring is formed through cyclization reactions involving appropriate precursors.
Indole Attachment: The indole moiety is introduced via coupling reactions, often using palladium-catalyzed cross-coupling methods.
Final Coupling: The final step involves coupling the furan and indole moieties with the pyrimidine-sulfanyl intermediate under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and automation to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(1H-indol-6-yl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under oxidative conditions.
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine and indole moieties.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the pyrimidine and furan rings.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced pyrimidine and indole derivatives, and substituted furan derivatives .
Scientific Research Applications
5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(1H-indol-6-yl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antiviral, and antibacterial agent due to its unique structural features.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules and materials.
Material Science: The compound is explored for its potential use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(1H-indol-6-yl)furan-2-carboxamide involves interactions with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 5-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-2-furoic acid
- Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate
- N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl)-tetrazolyl derivatives
Uniqueness
5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(1H-indol-6-yl)furan-2-carboxamide is unique due to its combination of pyrimidine, indole, and furan moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry .
Properties
Molecular Formula |
C20H18N4O2S |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-N-(1H-indol-6-yl)furan-2-carboxamide |
InChI |
InChI=1S/C20H18N4O2S/c1-12-9-13(2)23-20(22-12)27-11-16-5-6-18(26-16)19(25)24-15-4-3-14-7-8-21-17(14)10-15/h3-10,21H,11H2,1-2H3,(H,24,25) |
InChI Key |
DJCKAPUEXQMLRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC=C(O2)C(=O)NC3=CC4=C(C=C3)C=CN4)C |
Origin of Product |
United States |
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